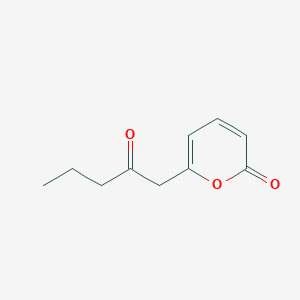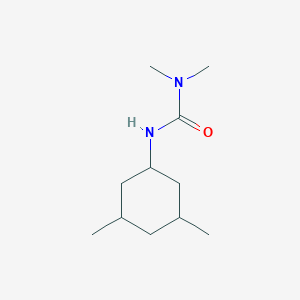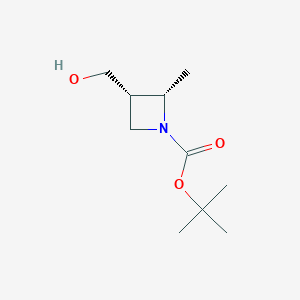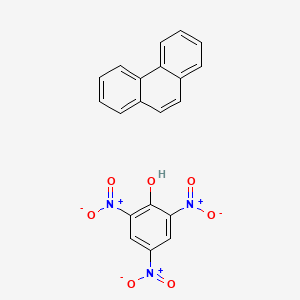
phenanthrene;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of phenanthrene;2,4,6-trinitrophenol involves the nitration of phenanthrene with 2,4,6-trinitrophenol. The process typically requires concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process involves careful monitoring of reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
Phenanthrene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups in 2,4,6-trinitrophenol can lead to the formation of amino derivatives.
Substitution: The aromatic rings in phenanthrene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phenanthrene derivatives.
科学的研究の応用
Phenanthrene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism of action of phenanthrene;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and potential cytotoxic effects. The aromatic rings in phenanthrene can intercalate with DNA, affecting its structure and function.
類似化合物との比較
Phenanthrene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatics, but TNT is more widely used as an explosive.
2,4-Dinitrophenol: Similar in structure but with fewer nitro groups, leading to different chemical properties and applications.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical and biological properties.
This compound is unique due to its combination of polycyclic aromatic and nitroaromatic characteristics, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
17356-97-7 |
|---|---|
分子式 |
C20H13N3O7 |
分子量 |
407.3 g/mol |
IUPAC名 |
phenanthrene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H10.C6H3N3O7/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H;1-2,10H |
InChIキー |
QUKFYXPVLGBOEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


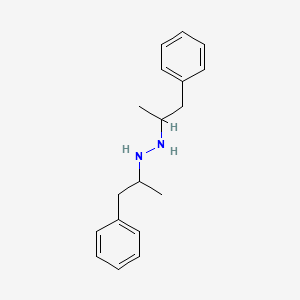
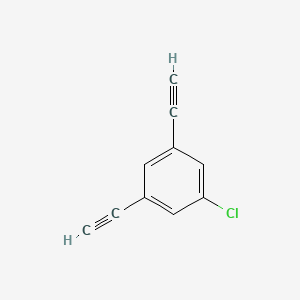
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
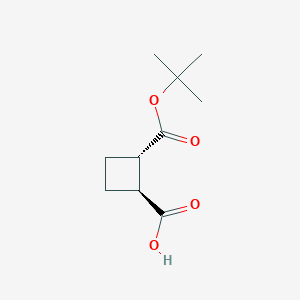
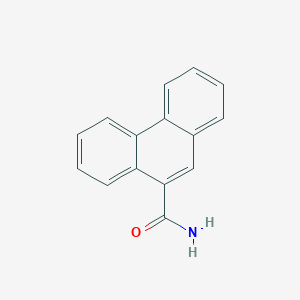
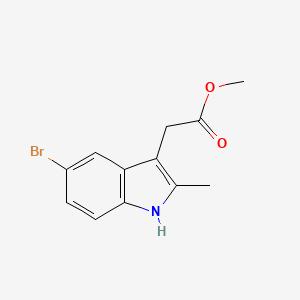
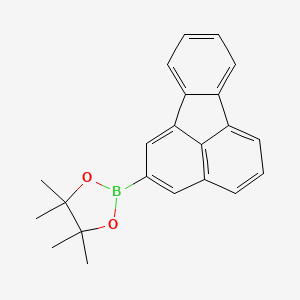
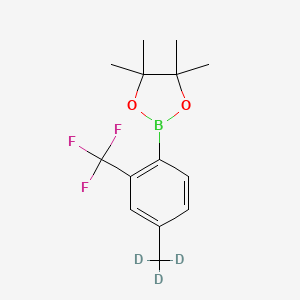
![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
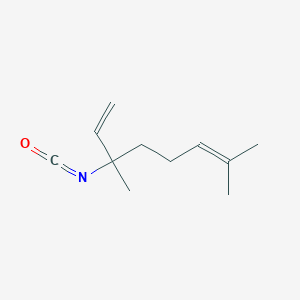
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
